molecular formula C9H16O2 B021523 1,1-Dimethoxy-3-methylidenecyclohexane CAS No. 104598-80-3

1,1-Dimethoxy-3-methylidenecyclohexane

Cat. No.: B021523
CAS No.: 104598-80-3
M. Wt: 156.22 g/mol
InChI Key: PRZXPSUHAKZTAW-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1-dimethoxy-3-methylene- is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, characterized by the presence of two methoxy groups and a methylene group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, 1,1-dimethoxy-3-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form cyclohexane, 1,1-dimethoxy-. This intermediate is then subjected to a methylenation reaction using a methylene donor such as diazomethane or a Wittig reagent to introduce the methylene group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of cyclohexane, 1,1-dimethoxy-3-methylene- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1-dimethoxy-3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,1-dione or cyclohexane-1,1-dicarboxylic acid.

    Reduction: Formation of cyclohexane, 1,1-dimethoxy-3-methyl-.

    Substitution: Formation of cyclohexane derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Cyclohexane, 1,1-dimethoxy-3-methylene- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane, 1,1-dimethoxy-3-methylene- involves its interaction with molecular targets and pathways. The methoxy and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1,1-dimethyl-3-methylene-
  • Cyclohexane, 1,3-dimethyl-2-methylene-, trans-
  • Cyclohexane, 1,1-dimethoxy-

Uniqueness

Cyclohexane, 1,1-dimethoxy-3-methylene- is unique due to the presence of both methoxy and methylene groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. The methylene group at the 3-position provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

104598-80-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,1-dimethoxy-3-methylidenecyclohexane

InChI

InChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3

InChI Key

PRZXPSUHAKZTAW-UHFFFAOYSA-N

SMILES

COC1(CCCC(=C)C1)OC

Canonical SMILES

COC1(CCCC(=C)C1)OC

Key on ui other cas no.

104598-80-3

Synonyms

Cyclohexane, 1,1-dimethoxy-3-methylene

Origin of Product

United States

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